![molecular formula C11H8N2O3 B3122779 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid CAS No. 303770-94-7](/img/structure/B3122779.png)
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid
Übersicht
Beschreibung
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid, also known as 3-cyano-2-propenoic acid or 3-cyanoacrylic acid, is a versatile organic compound that is used in many scientific research applications. It is a colorless liquid at room temperature and has a variety of uses in both organic and inorganic chemistry. This compound is synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. 3-cyanoacrylic acid is used in a wide range of research applications, including drug development, biochemistry, and pharmacology. In addition, this compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is used in a wide range of scientific research applications. This compound is used in drug development, as it can be used to modify the structure of drugs to improve their efficacy and reduce their toxicity. In addition, this compound is used in biochemistry and pharmacology research. It is also used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Wirkmechanismus
The mechanism of action of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is not fully understood. It is believed that this compound interacts with proteins in the body, which can lead to the production of various biochemical and physiological effects. In addition, this compound may act as an inhibitor of enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, this compound has been found to have anti-fungal and anti-bacterial properties. It has also been suggested that this compound may have beneficial effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its low cost, high solubility in water, and ease of synthesis. In addition, this compound is stable in a wide range of temperatures and pH levels. The major limitation of using this compound in laboratory experiments is its lack of bioavailability. This means that it is not easily absorbed by the body, which limits its usefulness in drug development and pharmacological research.
Zukünftige Richtungen
The future of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is promising. Future research may focus on the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential applications in drug development and pharmacology. In addition, this compound may be used to modify existing drugs to improve their efficacy and reduce their toxicity. Finally, this compound may be used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Eigenschaften
IUPAC Name |
4-(3-cyanoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCJBAOYBEESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



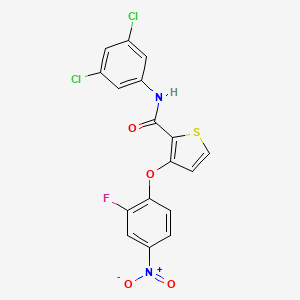
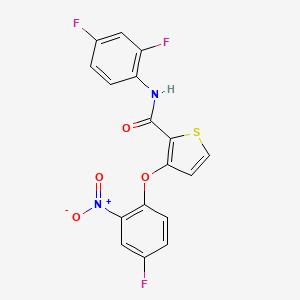


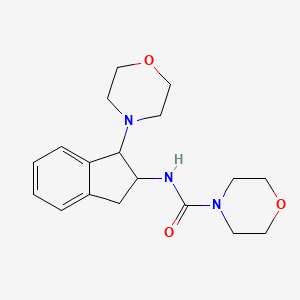
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-((3-chloro-5-trifluoromethyl)pyridyl)-4-piperidine]ketal](/img/structure/B3122752.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)
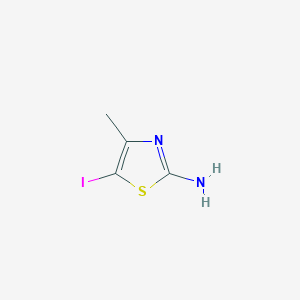

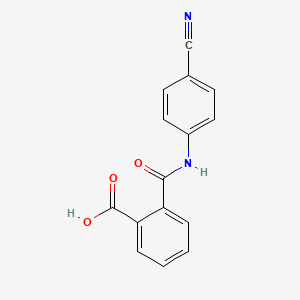
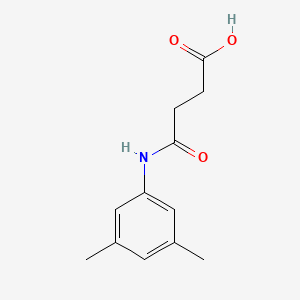
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)